Nurr1 agonist 7

Description

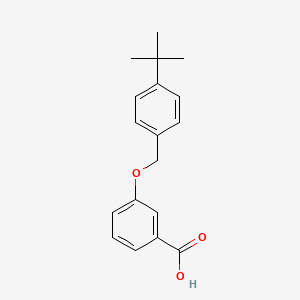

Properties

Molecular Formula |

C18H20O3 |

|---|---|

Molecular Weight |

284.3 g/mol |

IUPAC Name |

3-[(4-tert-butylphenyl)methoxy]benzoic acid |

InChI |

InChI=1S/C18H20O3/c1-18(2,3)15-9-7-13(8-10-15)12-21-16-6-4-5-14(11-16)17(19)20/h4-11H,12H2,1-3H3,(H,19,20) |

InChI Key |

MJXOQKCMOQCDCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Advent of Nurr1 Agonist 7: A New Frontier in Neuroprotective Therapeutics

A deep dive into the discovery, characterization, and therapeutic potential of a novel class of molecules targeting the orphan nuclear receptor Nurr1 for the treatment of neurodegenerative diseases, with a focus on Parkinson's Disease.

Introduction

The landscape of therapeutic strategies for neurodegenerative disorders, particularly Parkinson's Disease (PD), is undergoing a significant transformation. For decades, treatments have primarily focused on symptomatic relief, with little success in halting or reversing the progressive loss of dopaminergic neurons. However, a growing body of research has illuminated the critical role of the orphan nuclear receptor Nurr1 (also known as NR4A2) in the development, maintenance, and survival of these vital neurons.[1][2][3][4] This has positioned Nurr1 as a promising molecular target for disease-modifying therapies. This technical guide delves into the discovery and development of a significant breakthrough in this area: Nurr1 agonist 7, a potent and structurally novel modulator of Nurr1 activity.[5]

Nurr1 is a transcription factor that plays an essential role in the expression of genes critical for the dopaminergic phenotype, including tyrosine hydroxylase (TH), the dopamine transporter (DAT), and vesicular monoamine transporter 2 (VMAT2). Its expression is diminished in the brains of PD patients, suggesting that activation of Nurr1 could be a viable neuroprotective strategy. The journey to discovering potent and specific Nurr1 agonists has been challenging, as Nurr1 was initially considered a ligand-independent transcription factor. Early breakthroughs identified the antimalarial drugs amodiaquine and chloroquine as direct but modestly potent Nurr1 agonists. These findings provided crucial proof-of-concept and paved the way for the development of more advanced compounds.

This guide will provide a comprehensive overview of the discovery of this compound, its mechanism of action, and the key experimental data supporting its development. We will explore the signaling pathways it modulates and the experimental protocols used to characterize its activity, offering a detailed resource for researchers and drug developers in the field.

Discovery and Chemical Profile of this compound

Chemical Structure:

-

Molecular Formula: C18H20O3

-

Molecular Weight: 284.3 g/mol

-

Chemical Name: 3-((4-tert-Butylphenyl)methoxy)benzoic acid

The synthesis of this compound involves a multi-step process, which has been detailed in the literature, demonstrating its accessibility for further investigation and development.

Quantitative Analysis of Nurr1 Agonist Activity

The potency and binding affinity of this compound and other key modulators have been extensively characterized through a series of in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of their activity.

| Compound | EC50 (μM) | Maximum Activation (fold) | Binding Affinity (Kd, μM) | Assay System | Reference |

| This compound | 0.07 | Not specified | 0.14 | Gal4-Nurr1 hybrid reporter gene assay; Isothermal Titration Calorimetry (ITC) | |

| Nurr1 agonist 8 | Not specified | Not specified | 2.4 | Isothermal Titration Calorimetry (ITC) | |

| Amodiaquine (AQ) | ~30 | ~1.5 | Not specified | Luciferase reporter assay | |

| Chloroquine (CQ) | ~100 | ~1.5 | Not specified | Luciferase reporter assay | |

| Vidofludimus calcium (Lead compound 1) | 0.4 ± 0.2 | Not specified | 0.7 | Gal4-Nurr1 hybrid reporter gene assay; ITC | |

| Optimized agonist 29 | 0.11 ± 0.05 | Not specified | 0.3 | Gal4-Nurr1 hybrid reporter gene assay; ITC | |

| DHI analogue 5o | 3 | Not specified | 0.5 | Gal4-Nurr1 hybrid reporter gene assay; ITC | |

| AQ/5o fusion 13 | 3 | Not specified | 1.5 | Gal4-Nurr1 hybrid reporter gene assay; ITC | |

| 4A7C-301 | ~0.02 (20 µM) | ~6 | Not specified | Luciferase reporter assay |

Mechanism of Action and Signaling Pathways

Nurr1 exerts its neuroprotective and anti-inflammatory effects through a complex network of signaling pathways. As a transcription factor, its primary mechanism involves binding to specific DNA response elements to regulate gene expression. Nurr1 can function as a monomer, a homodimer, or a heterodimer with the retinoid X receptor (RXR).

The activation of Nurr1 by agonists like compound 7 is believed to enhance its transcriptional activity, leading to two key beneficial outcomes:

-

Promotion of Dopaminergic Neuron Phenotype: Increased expression of genes such as tyrosine hydroxylase (TH), dopamine transporter (DAT), and vesicular monoamine transporter 2 (VMAT2) is crucial for the synthesis, reuptake, and storage of dopamine, thereby supporting the function and survival of dopaminergic neurons.

-

Anti-inflammatory Effects: Nurr1 plays a critical role in suppressing the expression of pro-inflammatory genes in microglia and astrocytes, thereby protecting dopaminergic neurons from inflammation-induced degeneration.

The following diagram illustrates the central role of Nurr1 in these pathways and the proposed mechanism of action for Nurr1 agonists.

Caption: Nurr1 signaling pathway and agonist mechanism.

Experimental Protocols

The characterization of Nurr1 agonists relies on a suite of robust and specific experimental assays. Below are detailed methodologies for the key experiments cited in the development of this compound.

Gal4-Nurr1 Hybrid Reporter Gene Assay

This assay is a cornerstone for quantifying the transcriptional activity of Nurr1 in a cellular context.

Objective: To measure the ability of a compound to activate the ligand-binding domain (LBD) of Nurr1.

Principle: A chimeric receptor is constructed by fusing the Nurr1 LBD to the DNA-binding domain (DBD) of the yeast transcription factor Gal4. This construct is co-transfected into a suitable cell line (e.g., HEK293T) with a reporter plasmid containing a luciferase gene under the control of a Gal4-responsive promoter. Activation of the Nurr1 LBD by a ligand induces the expression of luciferase, which can be quantified by measuring luminescence.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are seeded in 96-well plates and transiently transfected with plasmids encoding the Gal4-Nurr1 LBD fusion protein, a Gal4-responsive firefly luciferase reporter, and a constitutively expressed Renilla luciferase for normalization.

-

Compound Treatment: Following transfection, cells are treated with varying concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).

-

Luciferase Assay: After a 24-hour incubation period, cell lysates are prepared, and both firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability. The fold activation is calculated relative to the vehicle-treated control. EC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity of a ligand to a protein.

Objective: To determine the dissociation constant (Kd) of the interaction between a Nurr1 agonist and the Nurr1 LBD.

Principle: ITC measures the heat change that occurs when a ligand is titrated into a solution containing the target protein. The binding of the ligand to the protein results in either the release or absorption of heat, which is detected by the calorimeter.

Methodology:

-

Protein and Ligand Preparation: Recombinant human Nurr1 LBD is purified and dialyzed into a suitable buffer. The test compound is dissolved in the same buffer.

-

ITC Measurement: The Nurr1 LBD solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe. A series of small injections of the ligand are made into the protein solution.

-

Data Analysis: The heat change after each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the stoichiometry (n), enthalpy change (ΔH), and the association constant (Ka), from which the dissociation constant (Kd = 1/Ka) is calculated.

Nurr1-Regulated Gene Expression Analysis

This assay validates the cellular activity of a Nurr1 agonist by measuring its effect on the expression of known Nurr1 target genes.

Objective: To confirm that a Nurr1 agonist can induce the expression of endogenous Nurr1 target genes in a relevant cell type.

Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA levels of Nurr1 target genes (e.g., TH, VMAT2) in cells treated with the agonist.

Methodology:

-

Cell Culture and Treatment: A Nurr1-expressing cell line, such as human astrocytes (T98G) or dopaminergic neuronal cells, is treated with the Nurr1 agonist at various concentrations for a specified period.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its concentration and purity are determined. The RNA is then reverse-transcribed into complementary DNA (cDNA).

-

qRT-PCR: The cDNA is used as a template for qRT-PCR with primers specific for the target genes (e.g., TH, VMAT2) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative mRNA expression levels are calculated using the ΔΔCt method, comparing the expression in agonist-treated cells to that in vehicle-treated cells.

Caption: Workflow for Nurr1 agonist development.

Conclusion and Future Directions

The discovery of this compound and other potent, structurally diverse Nurr1 modulators marks a pivotal moment in the quest for disease-modifying therapies for Parkinson's Disease and other neurodegenerative disorders. The application of advanced computational methods in drug discovery has proven to be a powerful tool for identifying novel chemical scaffolds with high therapeutic potential. The comprehensive in vitro characterization of these compounds has provided a solid foundation for their further development.

Future research will undoubtedly focus on the preclinical evaluation of these lead candidates in various animal models of Parkinson's Disease to assess their in vivo efficacy, safety, and pharmacokinetic profiles. The promising data generated thus far for compounds like 4A7C-301 in preclinical models underscore the potential of this therapeutic strategy. The continued exploration of the structure-activity relationships of these new agonist classes will be crucial for optimizing their properties and advancing them toward clinical trials. The development of potent and selective Nurr1 agonists holds the promise of not only alleviating the symptoms of Parkinson's Disease but also fundamentally altering its devastating course.

References

- 1. Nurr1 in Parkinson’s disease and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neurobiology.lu.se [neurobiology.lu.se]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Neuroprotective Role of Nurr1 Agonist 7

Audience: Researchers, scientists, and drug development professionals.

Abstract

The orphan nuclear receptor Nurr1 (also known as NR4A2) is a critical transcription factor in the development, maintenance, and survival of midbrain dopaminergic (mDA) neurons. Its dysfunction has been strongly implicated in the pathogenesis of Parkinson's disease (PD). Consequently, Nurr1 has emerged as a promising therapeutic target for neuroprotective strategies. This technical guide provides an in-depth analysis of the role of a novel de novo designed Nurr1 agonist, referred to as compound 7 in recent literature, in neuroprotection. We will delve into its mechanism of action, the signaling pathways it modulates, and present key quantitative data from preclinical studies. Detailed experimental protocols and visualizations of molecular pathways and experimental workflows are provided to facilitate further research and development in this area.

Introduction: Nurr1 as a Therapeutic Target

Parkinson's disease is a progressive neurodegenerative disorder characterized by the selective loss of mDA neurons in the substantia nigra pars compacta (SNpc). Current treatments for PD are primarily symptomatic and do not halt the underlying neurodegenerative process. Nurr1 is essential for the function of mDA neurons and also plays a crucial role in suppressing neuroinflammation by repressing proinflammatory genes in microglia and astrocytes.[1][2] Post-mortem studies have revealed diminished Nurr1 expression in the brains of PD patients.[1][2] These findings strongly suggest that activating Nurr1 could be a viable disease-modifying therapeutic strategy for PD.

Historically, Nurr1 was considered a "ligand-independent" transcription factor, posing a challenge for small molecule drug discovery. However, recent breakthroughs have led to the identification of several small-molecule agonists that directly bind to Nurr1's ligand-binding domain (LBD) and modulate its activity.[1] Among these, a particularly potent compound, designated as agonist 7 , was developed through a fragment-augmented generative deep learning approach, demonstrating high affinity and efficacy.

Nurr1 Agonist 7: A Novel Modulator

Mechanism of Neuroprotection

The neuroprotective effects of this compound are multifaceted, stemming from its ability to enhance the dual functions of Nurr1: promoting dopaminergic neuron health and suppressing neuroinflammation.

Direct Binding and Transcriptional Activation

This compound directly binds to the ligand-binding domain of Nurr1, inducing a conformational change that enhances its transcriptional activity. This leads to the increased expression of key genes essential for the dopaminergic phenotype.

Upregulation of Dopaminergic Genes

Activation of Nurr1 by agonist 7 leads to the upregulation of genes crucial for dopamine synthesis, transport, and storage, including:

-

Tyrosine Hydroxylase (TH) : The rate-limiting enzyme in dopamine synthesis.

-

Vesicular Monoamine Transporter 2 (VMAT2) : Responsible for packaging dopamine into synaptic vesicles.

-

Dopamine Transporter (DAT) : Mediates the reuptake of dopamine from the synaptic cleft.

-

Aromatic L-amino acid decarboxylase (AADC) : Catalyzes the final step in dopamine synthesis.

-

GDNF receptor c-Ret : Upregulation of this receptor can enhance neurotrophic signaling.

Anti-inflammatory Effects

A critical aspect of Nurr1's neuroprotective role is its ability to suppress neuroinflammation. Nurr1 activation in microglia and astrocytes leads to the transrepression of pro-inflammatory genes, thereby protecting mDA neurons from inflammation-induced cell death. Nurr1 agonists have been shown to reduce the expression of inflammatory mediators such as IL-6.

Signaling Pathways

Nurr1 function is integrated with several key signaling pathways that are crucial for mDA neuron development and survival. The activation of Nurr1 by agonists like compound 7 can modulate these pathways to exert a neuroprotective effect.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound and other relevant agonists.

Table 1: In Vitro Potency and Binding Affinity of Nurr1 Agonists

| Compound | Assay Type | EC50 (µM) | Kd (µM) | Cell Line | Reference |

| Agonist 7 | Gal4-Nurr1 Hybrid Reporter | 0.07 | - | HEK293T | |

| Agonist 7 | Isothermal Titration Calorimetry | - | 0.14 | - | |

| Agonist 7 | Full-length Nurr1 (NBRE) | 0.03 | - | HEK293T | |

| Agonist 7 | Nurr1/RXR Heterodimer (DR5) | 0.03 | - | HEK293T | |

| Agonist 8 | Gal4-Nurr1 Hybrid Reporter | Low µM | - | HEK293T | |

| Agonist 8 | Isothermal Titration Calorimetry | - | 2.4 | - | |

| Amodiaquine | Nurr1 LBD-dependent transcription | ~10-20 | - | - | |

| Chloroquine | Nurr1 LBD-dependent transcription | ~10-20 | - | - | |

| SA00025 | Full-length Nurr1 | 0.0025 | - | HEK293 |

Table 2: Neuroprotective Effects of Nurr1 Agonists in Disease Models

| Agonist | Model | Treatment | Outcome | Reference |

| Amodiaquine/ Chloroquine | 6-OHDA rat model of PD | - | Improved behavioral deficits | |

| SA00025 | Poly(I:C) + 6-OHDA rat model of PD | 30 mg/kg/day for 32 days (p.o.) | Significant sparing of dopaminergic neurons in the SNpc | |

| 4A7C-301 | MPTP mouse model of PD | - | Protected midbrain dopamine neurons, improved motor and olfactory deficits | |

| 4A7C-301 | AAV2-α-synuclein mouse model of PD | - | Ameliorated neuropathological abnormalities, improved motor and olfactory functions |

Table 3: Effect of Nurr1 Agonists on Gene Expression

| Agonist | Cell Type/Tissue | Gene | Change in Expression | Reference |

| Agonist 7 | T98G Astrocytes | TH | Dose-dependent increase | |

| Agonist 7 | T98G Astrocytes | VMAT2 | Dose-dependent increase | |

| Agonist 8 | T98G Astrocytes | TH | Dose-dependent increase | |

| Agonist 8 | T98G Astrocytes | VMAT2 | Dose-dependent increase | |

| SA00025 | Rat Substantia Nigra | Nurr1, TH, VMAT | Upregulation 1-hour post-treatment | |

| Amodiaquine | Primary Microglia | Pro-inflammatory cytokines | Repression |

Experimental Methodologies

This section details the key experimental protocols used to characterize the neuroprotective effects of Nurr1 agonists.

Gal4-Nurr1 Hybrid Reporter Gene Assay

This assay is used to screen for and characterize compounds that modulate the transcriptional activity of the Nurr1 Ligand Binding Domain (LBD).

-

Constructs : A plasmid is constructed containing the DNA-binding domain of the yeast transcription factor Gal4 fused to the LBD of human Nurr1. A second reporter plasmid contains a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).

-

Cell Culture and Transfection : Human Embryonic Kidney (HEK293T) cells are transiently co-transfected with both the Gal4-Nurr1 LBD construct and the luciferase reporter construct. A constitutively expressed Renilla luciferase plasmid is often included as a control for transfection efficiency.

-

Compound Treatment : Transfected cells are treated with various concentrations of the test compound (e.g., this compound).

-

Luciferase Assay : After an incubation period, cell lysates are prepared, and the activity of both firefly and Renilla luciferase is measured using a luminometer.

-

Data Analysis : The firefly luciferase signal is normalized to the Renilla luciferase signal. The fold activation relative to a vehicle control (e.g., DMSO) is calculated to determine the EC50 of the agonist.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity (Kd) of a ligand to a protein.

-

Protein Preparation : Recombinant Nurr1 LBD protein is purified.

-

Sample Preparation : The Nurr1 LBD protein is placed in the sample cell of the calorimeter, and the ligand (this compound) is loaded into the injection syringe.

-

Titration : A series of small injections of the ligand are made into the protein solution.

-

Heat Measurement : The heat released or absorbed upon binding is measured after each injection.

-

Data Analysis : The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

In Vivo Models of Parkinson's Disease

-

6-Hydroxydopamine (6-OHDA) Model : This neurotoxin is stereotaxically injected into the medial forebrain bundle or the striatum of rodents, causing a rapid and specific lesion of the nigrostriatal dopamine pathway.

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model : This proneurotoxin is systemically administered to mice and primates, where it is metabolized to the active toxicant MPP+, which selectively destroys dopaminergic neurons.

-

AAV-α-synuclein Model : An adeno-associated virus vector is used to overexpress human α-synuclein in the substantia nigra, mimicking the synucleinopathy characteristic of PD.

For these models, animals are treated with the Nurr1 agonist before, during, or after the lesioning. The neuroprotective effects are assessed through behavioral tests (e.g., rotarod, cylinder test for motor function), post-mortem histological analysis (e.g., stereological counting of TH-positive neurons), and neurochemical measurements (e.g., striatal dopamine levels via HPLC).

Conclusion and Future Directions

This compound and other similar compounds represent a significant advancement in the pursuit of disease-modifying therapies for Parkinson's disease. The ability of these agonists to enhance the dual neuroprotective and anti-inflammatory functions of Nurr1 provides a compelling rationale for their continued development.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Optimization : Improving properties such as blood-brain barrier permeability and oral bioavailability.

-

Long-term Efficacy and Safety : Evaluating the long-term effects of Nurr1 activation in chronic models of neurodegeneration.

-

Translational Studies : Moving the most promising candidates toward clinical evaluation in PD patients.

The development of potent and specific Nurr1 agonists like compound 7 offers a beacon of hope for a therapeutic strategy that could slow or halt the progression of Parkinson's disease.

References

Delving into Nurr1: A Technical Guide to Agonist Target Binding and Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuclear receptor-related 1 protein (Nurr1, also known as NR4A2) is a member of the nuclear receptor superfamily of transcription factors. It plays a pivotal role in the development, maintenance, and survival of dopaminergic neurons.[1] Due to its critical functions, Nurr1 has emerged as a promising therapeutic target for neurodegenerative disorders, particularly Parkinson's disease. This has spurred significant interest in the discovery and characterization of small molecule agonists that can modulate its activity. This technical guide provides an in-depth overview of Nurr1 agonist binding, affinity, and the experimental methodologies used for their characterization.

Quantitative Analysis of Nurr1 Agonist Binding Affinity

The binding affinity of a ligand to its target is a critical parameter in drug discovery, often quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal effective concentration (EC50). A lower value for these parameters typically indicates a higher binding affinity. The following table summarizes the quantitative binding data for a selection of published Nurr1 agonists.

| Agonist | Chemical Class | Kd (µM) | EC50 (µM) | Assay Method | Reference |

| Amodiaquine | 4-Aminoquinoline | 0.246 (Ki) | ~20 | Radioligand Binding Assay, Reporter Assay | [2] |

| Chloroquine | 4-Aminoquinoline | 0.088 (Ki) | ~50 | Radioligand Binding Assay, Reporter Assay | [2] |

| Compound 5o | Dihydroxyindole analog | 0.5 | 3 | Isothermal Titration Calorimetry, Reporter Assay | [1][3] |

| Compound 5r | Dihydroxyindole analog | 3.2 | - | Isothermal Titration Calorimetry | |

| Compound 5v | Dihydroxyindole analog | 16 | - | Isothermal Titration Calorimetry | |

| Compound 13 | AQ-hybrid | 1.5 | 3 | Isothermal Titration Calorimetry, Reporter Assay | |

| Vidofludimus (Compound 1) | Dihydroorotate dehydrogenase inhibitor | 0.7 | 0.4 | Isothermal Titration Calorimetry, Reporter Assay | |

| Compound 29 | Vidofludimus analog | 0.3 | 0.11 | Isothermal Titration Calorimetry, Reporter Assay | |

| Compound 36 | Amodiaquine analog | 0.17 | - | Isothermal Titration Calorimetry | |

| Compound 24 | Amodiaquine analog | 0.7 | - | Isothermal Titration Calorimetry | |

| K-strophanthoside | Cardiac glycoside | 23.1 | - | Surface Plasmon Resonance | |

| 5-chloroindole | Indole | 15.0 | - | Microscale Thermophoresis |

Experimental Protocols for Characterizing Nurr1 Agonists

Accurate and reproducible experimental methods are paramount for the characterization of Nurr1 agonists. Below are detailed protocols for key assays cited in the literature.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique used to measure the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Protocol:

-

Protein Preparation: Express and purify the recombinant Nurr1 Ligand Binding Domain (LBD). Dialyze the purified protein extensively against the ITC buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 5% glycerol). Determine the final protein concentration accurately using a reliable method such as UV-Vis spectroscopy or a protein concentration assay.

-

Ligand Preparation: Dissolve the test compound in the same ITC buffer used for the protein. Ensure the final concentration of the ligand is accurately known. A typical starting concentration for the ligand in the syringe is 10-20 times the expected Kd.

-

ITC Experiment Setup:

-

Load the Nurr1 LBD solution into the sample cell of the calorimeter. A typical concentration is in the range of 10-50 µM.

-

Load the ligand solution into the injection syringe.

-

Set the experimental parameters, including the cell temperature (typically 25°C), stirring speed, and injection volume (e.g., a series of 1-2 µL injections).

-

-

Data Acquisition: Initiate the titration experiment. The instrument will inject the ligand into the protein solution and measure the heat changes after each injection.

-

Data Analysis: Integrate the raw ITC data to obtain the heat change per injection. Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine the Kd, n, ΔH, and ΔS.

Reporter Gene Assay

Reporter gene assays are cell-based functional assays used to measure the transcriptional activity of a target protein. For Nurr1, this assay typically involves a chimeric receptor consisting of the Nurr1 LBD fused to a heterologous DNA-binding domain (e.g., Gal4). Binding of an agonist to the Nurr1 LBD induces a conformational change that promotes the recruitment of coactivators and subsequent transcription of a reporter gene (e.g., luciferase or β-galactosidase).

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T, SK-N-BE(2)C) in appropriate growth medium.

-

Seed the cells into 96-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

Co-transfect the cells with a plasmid encoding the Gal4-Nurr1 LBD fusion protein and a reporter plasmid containing the luciferase gene under the control of a promoter with Gal4 upstream activating sequences (UAS). A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment: After transfection (typically 24 hours), replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

-

Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 16-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Radioligand Binding Assay

Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions. These assays use a radiolabeled ligand (e.g., tritiated) to directly measure its binding to the target receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing Nurr1 or from tissues known to express the receptor. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

-

Binding Reaction:

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand.

-

For competition binding assays, include increasing concentrations of the unlabeled test compound.

-

To determine non-specific binding, include a parallel set of reactions with a high concentration of a known, non-radiolabeled Nurr1 ligand.

-

-

Separation of Bound and Free Ligand: After incubation to reach equilibrium, separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes while allowing the free ligand to pass through.

-

Quantification of Radioactivity: Wash the filters to remove any non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

For saturation binding experiments, plot the specific binding against the radioligand concentration to determine the Kd and Bmax (maximum number of binding sites).

-

For competition binding experiments, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

-

Nurr1 Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the Nurr1 signaling pathway and a typical experimental workflow for agonist discovery and characterization.

Caption: Nurr1 Signaling Pathway.

Caption: Nurr1 Agonist Discovery Workflow.

References

In Vitro Characterization of Nurr1 Agonist 7: A Technical Guide

This guide provides an in-depth overview of the in vitro characterization of Nurr1 agonist 7, a potent and structurally novel modulator of the nuclear receptor Nurr1.[1][2] The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Quantitative Data Summary

The in vitro activity of this compound has been quantified through various biophysical and cell-based assays. The following tables summarize the key data points, providing a comparative overview with other known Nurr1 modulators where applicable.

Table 1: Binding Affinity and Potency of this compound [1]

| Compound | Assay Type | Parameter | Value (µM) |

| Agonist 7 | Isothermal Titration Calorimetry (ITC) | Kd | 0.14 |

| Agonist 7 | Gal4-Nurr1 Hybrid Reporter Gene Assay | EC50 | 0.07 |

| Agonist 7 | Full-Length Nurr1 Reporter Gene Assay (NBRE) | EC50 | 0.07 |

| Agonist 7 | Full-Length Nurr1-RXR Heterodimer Reporter Gene Assay (DR5) | EC50 | 0.03 |

| Agonist 8 | Isothermal Titration Calorimetry (ITC) | Kd | 2.4 |

| Agonist 8 | Gal4-Nurr1 Hybrid Reporter Gene Assay | EC50 | Low micromolar |

Table 2: Gene Expression Analysis in T98G Astrocytes

| Compound | Target Gene | Concentration (µM) | Fold Induction (mRNA) |

| Agonist 7 | Tyrosine Hydroxylase (TH) | Dose-dependent | Significant induction |

| Agonist 7 | Vesicular Monoamine Transporter 2 (VMAT2) | Dose-dependent | Significant induction |

| Agonist 8 | Tyrosine Hydroxylase (TH) | Dose-dependent | Significant induction |

| Agonist 8 | Vesicular Monoamine Transporter 2 (VMAT2) | Dose-dependent | Significant induction |

Experimental Protocols

Detailed methodologies for the key experiments involved in the in vitro characterization of this compound are provided below.

This protocol outlines the determination of the binding affinity (Kd) of this compound to the Nurr1 Ligand Binding Domain (LBD).

Materials:

-

Recombinant human Nurr1 LBD protein

-

This compound

-

ITC instrument (e.g., MicroCal PEAQ-ITC)

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

-

DMSO (for compound dissolution)

Procedure:

-

Protein Preparation: Dialyze the purified Nurr1 LBD extensively against the ITC buffer to ensure buffer matching. Determine the final protein concentration accurately using a spectrophotometer.

-

Ligand Preparation: Dissolve this compound in DMSO to create a concentrated stock solution. Further dilute the ligand into the final dialysis buffer to the desired concentration (typically 10-20 times the protein concentration). The final DMSO concentration should be matched in the protein solution to minimize heat of dilution effects.

-

Instrument Setup: Thoroughly clean the sample cell and injection syringe with detergent and water, followed by extensive rinsing with the ITC buffer.

-

Sample Loading: Load the Nurr1 LBD solution into the sample cell (typically at a concentration of 10-30 µM) and the this compound solution into the injection syringe.

-

Titration: Perform a series of injections of the ligand into the protein solution while monitoring the heat changes. A typical experiment consists of an initial small injection followed by 18-20 larger injections.

-

Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

This assay measures the ability of this compound to activate the transcriptional activity of the Nurr1 LBD in a cellular context.

Materials:

-

HEK293T cells

-

DMEM supplemented with 10% FBS, penicillin, and streptomycin

-

Opti-MEM

-

Lipofectamine 2000 or a similar transfection reagent

-

Expression plasmid for Gal4 DNA-binding domain fused to the Nurr1 LBD (Gal4-Nurr1)

-

Reporter plasmid containing a Gal4 upstream activation sequence (UAS) driving firefly luciferase expression

-

Control plasmid expressing Renilla luciferase (for normalization)

-

This compound

-

Dual-Glo Luciferase Assay System

Procedure:

-

Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Prepare a transfection mix in Opti-MEM containing the Gal4-Nurr1 expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid. Add the transfection reagent according to the manufacturer's protocol and incubate to allow complex formation. Add the transfection complexes to the cells.

-

Compound Treatment: After 4-6 hours of transfection, replace the transfection medium with fresh DMEM containing serial dilutions of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for 16-24 hours.

-

Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and the Dual-Glo Luciferase Assay System.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

This protocol details the measurement of changes in the mRNA levels of Nurr1 target genes, such as Tyrosine Hydroxylase (TH) and Vesicular Monoamine Transporter 2 (VMAT2), in response to this compound treatment in T98G cells.

Materials:

-

T98G cells

-

EMEM supplemented with 10% FBS, L-Glutamine, and penicillin-streptomycin

-

This compound

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

Reverse transcription kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for TH, VMAT2, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Cell Culture and Treatment: Culture T98G cells to 70-80% confluency and then treat with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Include a DNase treatment step to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Set up qPCR reactions using the synthesized cDNA, qPCR master mix, and specific primers for the target genes and a housekeeping gene. Run the reactions on a real-time PCR instrument.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Caption: Nurr1 Signaling Pathway Activated by Agonist 7.

Caption: Workflow for the In Vitro Characterization of this compound.

References

In-Depth Technical Guide: Nurr1 Agonist 7 (CAS: 228707-95-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear receptor related 1 (Nurr1, also known as NR4A2) is a member of the nuclear receptor superfamily of transcription factors that plays a critical role in the development, maintenance, and survival of midbrain dopaminergic neurons. Its significant function in neuronal health has positioned it as a promising therapeutic target for neurodegenerative disorders, particularly Parkinson's disease. This guide provides a comprehensive technical overview of Nurr1 agonist 7, a compound identified by the CAS number 228707-95-7. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document consolidates available information and presents representative experimental protocols and signaling pathways relevant to the broader class of Nurr1 agonists.

Compound Profile: this compound

This compound, also identified as compound 110, is a small molecule agonist of the Nurr1 receptor.

| Property | Value |

| CAS Number | 228707-95-7 |

| Chemical Name | 3-((4-tert-Butylphenyl)methoxy)benzoic acid |

| Molecular Formula | C₁₈H₂₀O₃ |

| Molecular Weight | 284.35 g/mol |

| Physical Form | Solid |

Biological Activity

The primary reported biological activity of this compound is its function as an agonist for the Nurr1 receptor.

| Parameter | Value |

| EC₅₀ | 0.12 µM |

General Mechanism of Action of Nurr1 Agonists

Nurr1 agonists are believed to exert their neuroprotective effects through multiple mechanisms, primarily centered on the activation of the Nurr1 transcription factor. This activation can lead to:

-

Upregulation of Dopaminergic Genes: Nurr1 is a key regulator of genes essential for dopamine synthesis and transport, including tyrosine hydroxylase (TH), vesicular monoamine transporter 2 (VMAT2), and the dopamine transporter (DAT).

-

Anti-inflammatory Effects: Nurr1 activation in microglia and astrocytes can suppress the expression of pro-inflammatory genes, thereby reducing neuroinflammation, a key pathological feature of Parkinson's disease.

-

Neuroprotection: By promoting the expression of neuroprotective factors and maintaining mitochondrial function, Nurr1 activation contributes to the survival of dopaminergic neurons.

Nurr1 Signaling Pathway

The following diagram illustrates the general signaling pathway activated by a Nurr1 agonist.

Caption: General signaling pathway of a Nurr1 agonist.

Representative Experimental Protocols

In Vitro Nurr1 Activity Assay (Luciferase Reporter Assay)

This assay is used to determine the potency (EC₅₀) of a compound in activating Nurr1-mediated transcription.

Objective: To quantify the dose-dependent activation of Nurr1 by the test compound.

Materials:

-

HEK293T cells

-

Expression plasmids for Gal4-Nurr1-LBD (Ligand Binding Domain)

-

Luciferase reporter plasmid containing a Gal4 upstream activation sequence (UAS)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM)

-

Test compound (this compound)

-

Luciferase assay system

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the Gal4-Nurr1-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay system protocol.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Caption: Workflow for a Luciferase Reporter Assay.

In Vivo Neuroprotection Study in a Parkinson's Disease Model

This protocol describes a general approach to evaluate the neuroprotective effects of a Nurr1 agonist in a rodent model of Parkinson's disease.

Objective: To assess the ability of the test compound to protect dopaminergic neurons from degeneration and improve motor function.

Animal Model: 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.

Materials:

-

Adult male Sprague-Dawley rats

-

6-hydroxydopamine (6-OHDA)

-

Test compound (this compound)

-

Vehicle for compound administration

-

Stereotaxic apparatus

-

Behavioral testing equipment (e.g., rotarod, cylinder test)

-

Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)

Protocol:

-

Stereotaxic Surgery: Anesthetize the rats and unilaterally inject 6-OHDA into the medial forebrain bundle or the striatum to induce degeneration of dopaminergic neurons.

-

Compound Administration: Begin daily administration of the test compound or vehicle to the rats, starting either before or after the 6-OHDA lesion, depending on the study design (prophylactic or therapeutic).

-

Behavioral Testing: At selected time points post-lesion, conduct behavioral tests to assess motor deficits. This can include:

-

Rotarod Test: To measure motor coordination and balance.

-

Cylinder Test: To assess forelimb use asymmetry.

-

-

Tissue Collection and Processing: At the end of the study, euthanize the animals and perfuse them with saline followed by a fixative. Dissect the brains and process them for immunohistochemistry.

-

Immunohistochemistry: Stain brain sections with an antibody against tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and their terminals in the striatum.

-

Quantification: Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.

-

Statistical Analysis: Compare the behavioral and immunohistochemical data between the compound-treated and vehicle-treated groups to determine the neuroprotective efficacy of the compound.

Caption: Workflow for an in vivo neuroprotection study.

Concluding Remarks

This compound (CAS: 228707-95-7) is a potent activator of the Nurr1 receptor. While specific and detailed research on this particular compound is not extensively published, its low micromolar EC₅₀ suggests it could be a valuable tool for investigating the therapeutic potential of Nurr1 activation. The experimental protocols and signaling pathway information provided in this guide, derived from the broader class of Nurr1 agonists, offer a framework for the further characterization and development of this and similar compounds. Researchers are encouraged to conduct further studies to elucidate the specific pharmacokinetic, pharmacodynamic, and toxicological profile of this compound to fully assess its potential as a therapeutic agent for neurodegenerative diseases like Parkinson's.

The Essential Guide to Nurr1 Agonists: Modulating a Key Regulator of Dopaminergic Neuron Health and Inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Synonyms and Alternative Names for Nurr1 Agonists

The nomenclature surrounding Nurr1 activation can be varied. Here are seven common synonyms and alternative names for Nurr1 agonists:

-

NR4A2 agonist : Referencing the official gene name for Nurr1.[1][2][3]

-

Nurr1 activator : A broader term indicating a substance that enhances Nurr1 activity.

-

Nurr1 modulator : A substance that alters the function of Nurr1, which can include agonism.

-

Nurr1 ligand : A molecule that binds to the Nurr1 receptor.

-

Nurr1-activating compound : A general term for any chemical entity that leads to the activation of Nurr1.

-

Nuclear receptor related 1 (Nurr1, NR4A2) agonist : A more descriptive name specifying the receptor and its gene.

-

Nurr1:RXRα agonist : Highlighting the activation of the heterodimer complex of Nurr1 with the retinoid X receptor alpha.

Core Concepts: The Nurr1 Signaling Axis

Nuclear receptor related 1 (Nurr1), also known as NR4A2, is a member of the nuclear receptor superfamily of transcription factors. It plays a pivotal role in the development, maintenance, and survival of midbrain dopaminergic neurons, the primary cell type lost in Parkinson's disease. Furthermore, Nurr1 exhibits potent anti-inflammatory functions in the central nervous system by suppressing the expression of pro-inflammatory genes in microglia and astrocytes.

Nurr1 can function as a monomer, a homodimer, or a heterodimer with the retinoid X receptor (RXR). These different forms bind to specific DNA response elements in the promoter regions of target genes to regulate their transcription. The activation of Nurr1 is a complex process involving multiple signaling pathways that can modulate its transcriptional activity.

Quantitative Data on Nurr1 Agonists

The following tables summarize key quantitative data for several known Nurr1 agonists, providing a comparative overview of their potency and binding affinity.

| Compound | Agonist Type | EC50 (µM) | Cell Line/Assay | Reference |

| Amodiaquine | Nurr1 agonist | ~20 | Nurr1-LBD based reporter assay | |

| Chloroquine | Nurr1 agonist | ~50 | Nurr1-LBD based reporter assay | |

| BRF110 | Nurr1:RXRα agonist | Not Specified | ||

| Vidofludimus | Nurr1 agonist | 0.4 ± 0.2 | Gal4-Nurr1 hybrid reporter gene assay | |

| Nurr1 agonist 29 | Nurr1 agonist | 0.11 ± 0.05 | Gal4-Nurr1 hybrid reporter gene assay | |

| 5o | Nurr1 agonist | 3 | Nurr1 agonist 5o is a small molecule agonist of the transcription factor Nurr1 with Kd of 0.5 uM and EC50 of 3 uM. | |

| 13 (5o/AQ-hybrid) | Nurr1 agonist | 4 ± 1 | Gal4–Nurr1 hybrid reporter gene assay |

| Compound | Binding Affinity (Kd) (µM) | Method | Reference |

| Chloroquine | 0.27 | Radioligand binding assay ([3H]-CQ) | |

| 5o | 0.5 | Isothermal Titration Calorimetry (ITC) | |

| 5r | 3.2 | Isothermal Titration Calorimetry (ITC) | |

| 5v | 16 | Isothermal Titration Calorimetry (ITC) | |

| Nurr1 agonist 29 | 0.3 | Isothermal Titration Calorimetry (ITC) |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Nurr1 agonist activity. Below are protocols for key experiments.

Gal4-Nurr1 Hybrid Reporter Gene Assay

This assay is commonly used to screen for and characterize Nurr1 agonists by measuring the activation of a chimeric receptor.

1. Cell Culture and Transfection:

- HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

- Cells are seeded in 96-well plates. After 24 hours, the medium is changed to Opti-MEM without supplements.

- Cells are transiently transfected using a lipid-based transfection reagent (e.g., Lipofectamine LTX) according to the manufacturer's protocol. The transfection mixture includes:

- A plasmid encoding a chimeric protein consisting of the Gal4 DNA-binding domain fused to the human Nurr1 ligand-binding domain (LBD).

- A reporter plasmid containing a firefly luciferase gene under the control of a promoter with Gal4 upstream activating sequences (UAS).

- A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

2. Compound Treatment and Luciferase Assay:

- Five hours post-transfection, cells are treated with the test compounds at various concentrations. A vehicle control (e.g., 0.1% DMSO) is also included.

- After 16-24 hours of incubation, luciferase activity is measured using a dual-luciferase reporter assay system.

- Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in cell number and transfection efficiency.

- Data is typically plotted as fold activation relative to the vehicle control.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity of a ligand to a protein.

1. Sample Preparation:

- The purified Nurr1 ligand-binding domain (LBD) protein is dialyzed against the ITC buffer (e.g., phosphate-buffered saline, pH 7.4).

- The test compound is dissolved in the same ITC buffer.

2. ITC Measurement:

- The Nurr1 LBD solution is loaded into the sample cell of the ITC instrument.

- The compound solution is loaded into the injection syringe.

- A series of small injections of the compound into the protein solution is performed while the heat change upon binding is measured.

- The heat released or absorbed is proportional to the amount of binding.

3. Data Analysis:

- The binding isotherm is generated by plotting the heat change per injection against the molar ratio of the ligand to the protein.

- The data is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Cellular Neuroprotection Assay

This assay assesses the ability of Nurr1 agonists to protect neuronal cells from toxins relevant to Parkinson's disease.

1. Cell Culture and Treatment:

- SH-SY5Y neuroblastoma cells or primary dopaminergic neurons are cultured in appropriate media.

- Cells are pre-treated with the Nurr1 agonist at various concentrations for 24 hours.

2. Toxin Exposure:

- After pre-treatment, the cells are exposed to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+) to induce cell death.

3. Assessment of Cell Viability:

- Cell viability is assessed using methods such as the MTT assay, LDH release assay, or by counting the number of surviving cells (e.g., tyrosine hydroxylase-positive neurons).

4. Data Analysis:

- The percentage of cell survival is calculated relative to untreated control cells.

- The neuroprotective effect of the Nurr1 agonist is determined by its ability to increase cell survival in the presence of the neurotoxin.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in Nurr1 signaling is essential for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.

Caption: Upstream signaling pathways regulating Nurr1 activity.

References

- 1. Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Nurr1 in Carcinogenesis and Tumor Immunology: A State of the Art Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Nurr1 Ligands as Novel Neuroprotective Therapeutics to Treat Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]

An In-depth Technical Guide to the Biological Activity Profile of Nurr1 Agonist 7

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activity of Nurr1 agonist 7, a novel and potent modulator of the orphan nuclear receptor Nurr1 (also known as NR4A2). Nurr1 is a critical transcription factor involved in the development, maintenance, and survival of dopaminergic neurons, making it a promising therapeutic target for neurodegenerative diseases such as Parkinson's disease.[1][2] this compound, a product of de novo design using generative deep learning, stands out as one of the most potent Nurr1 agonists discovered to date, exhibiting high affinity and remarkable activity in various assay formats.[3][4]

Core Biological Activity Profile

This compound demonstrates robust on-target activity through direct binding to the Nurr1 ligand-binding domain (LBD).[3] This interaction initiates a cascade of transcriptional events, highlighting its potential as a chemical tool for studying Nurr1 biology and as a lead compound for drug development. The compound has been shown to activate Nurr1 in multiple functional contexts, including as a monomer, as a homodimer, and as a heterodimer with the retinoid X receptor (RXR).

Quantitative Data Summary

The biological activity of this compound has been quantified through several key experiments. The data is summarized below for clear comparison.

Table 1: Binding Affinity of this compound

| Assay Type | Ligand Binding Domain (LBD) | Dissociation Constant (Kd) | Citation |

| Isothermal Titration Calorimetry (ITC) | Recombinant Nurr1 LBD | 0.14 µM |

Table 2: Functional Activity and Potency of this compound

| Assay Type | Receptor Form | Response Element | EC50 | Fold Activation | Citation |

| Gal4-Nurr1 Hybrid Reporter Gene Assay | Gal4 DNA-Binding Domain + Nurr1 LBD | Gal4-responsive element | 0.07 µM | Not Specified | |

| Full-Length Nurr1 Reporter Gene Assay | Nurr1 Monomer | NBRE | Comparable to Gal4 hybrid | Not Specified | |

| Full-Length Nurr1 Reporter Gene Assay | Nurr1-RXR Heterodimer | DR5 | 0.03 ± 0.01 µM | 2.1 ± 0.1 |

Table 3: Cellular Activity in a Nurr1-Expressing Cell Line

| Cell Line | Target Genes Induced | Assay | Outcome | Citation |

| T98G (Human Astrocytes) | Tyrosine Hydroxylase (TH), Vesicular Amino Acid Transporter 2 (VMAT2) | mRNA Expression (qRT-PCR) | Dose-dependent induction |

Signaling and Experimental Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the characterization of this compound.

Detailed Experimental Protocols

The characterization of this compound involved several key experimental procedures to establish its binding affinity, potency, and cellular activity.

1. Gal4-Nurr1 Hybrid Reporter Gene Assay

This assay is designed to specifically measure the activation of the Nurr1 Ligand-Binding Domain (LBD).

-

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells were used due to their high transfectability and common use in reporter assays.

-

Constructs:

-

Reporter Plasmid: A plasmid containing a firefly luciferase gene under the control of a promoter with multiple Gal4-responsive elements.

-

Receptor Plasmid: A chimeric receptor construct consisting of the yeast Gal4 DNA-binding domain fused to the human Nurr1 LBD.

-

Control Plasmid: A plasmid constitutively expressing Renilla luciferase (e.g., under an SV40 promoter) was co-transfected to normalize for transfection efficiency and cell viability.

-

-

Procedure:

-

HEK293T cells were transiently co-transfected with the three plasmids.

-

Post-transfection, cells were treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

After an incubation period (typically 24 hours), cells were lysed.

-

Luciferase activity was measured using a dual-luciferase reporter assay system. Firefly luciferase signal (indicating Nurr1 LBD activation) was normalized to the Renilla luciferase signal.

-

Data were plotted as a dose-response curve to calculate the EC50 value.

-

2. Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity (Kd) of a ligand to its target protein by quantifying the heat change upon binding.

-

Materials:

-

Recombinant purified protein of the Nurr1 Ligand-Binding Domain (LBD).

-

This compound dissolved in a matched buffer.

-

-

Procedure:

-

The Nurr1 LBD protein solution was placed in the sample cell of the calorimeter.

-

This compound solution was loaded into the titration syringe.

-

A series of small, precise injections of the agonist solution were made into the protein solution.

-

The heat released or absorbed during the binding interaction after each injection was measured.

-

The resulting data (heat change per injection) were plotted against the molar ratio of ligand to protein.

-

The binding isotherm was fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

3. Gene Expression Analysis in T98G Astrocytes

This experiment validates that the agonist can engage the Nurr1 target in a relevant cell type and induce the transcription of known downstream genes.

-

Cell Line: T98G, a human glioblastoma cell line that endogenously expresses Nurr1, was used.

-

Target Genes: The expression of genes known to be regulated by Nurr1, such as Tyrosine Hydroxylase (TH) and Vesicular Monoamine Transporter 2 (VMAT2), was measured.

-

Procedure:

-

T98G cells were cultured and treated with different concentrations of this compound or a vehicle control for a specified period.

-

Total RNA was extracted from the cells using a standard RNA isolation kit.

-

The RNA was reverse-transcribed into complementary DNA (cDNA).

-

Quantitative real-time polymerase chain reaction (qRT-PCR) was performed using specific primers for TH, VMAT2, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative mRNA expression levels of the target genes were calculated and analyzed to demonstrate dose-dependent induction by the agonist.

-

References

Unveiling the Structural Novelty of Nurr1 Agonist 7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the novel chemical scaffold of Nurr1 agonist 7, a potent modulator of the orphan nuclear receptor Nurr1. This compound, identified as 5-(4-(benzyloxy)phenyl)thiophene-2-carboxylic acid, represents a significant advancement in the development of therapeutic agents targeting neurodegenerative diseases. Its unique structure, conceived through generative deep learning, sets it apart from previously identified Nurr1 ligands. This document details the quantitative data, experimental methodologies, and signaling pathways associated with this innovative agonist.

Core Data Presentation

The pharmacological properties of this compound have been characterized through a series of rigorous in vitro assays. The following tables summarize the key quantitative data, highlighting its high potency and direct binding affinity for the Nurr1 Ligand Binding Domain (LBD).

| Parameter | Value | Assay | Reference |

| EC50 | 0.07 µM | Gal4-Nurr1 Hybrid Reporter Gene Assay | [1][2] |

| Kd | 0.14 µM | Isothermal Titration Calorimetry (ITC) | [1][2] |

| Maximal Activation | ~2.1-fold | Nurr1-RXR Heterodimer Reporter Assay (DR5) | [1] |

Table 1: In Vitro Activity of this compound

| Target Gene | Cell Line | Effect | Reference |

| Tyrosine Hydroxylase (TH) | T98G (human astrocytes) | Upregulation | |

| Vesicular Monoamine Transporter 2 (VMAT2) | T98G (human astrocytes) | Upregulation |

Table 2: Target Gene Modulation by this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the characterization of this compound.

Synthesis of this compound (5-(4-(benzyloxy)phenyl)thiophene-2-carboxylic acid)

The synthesis of this compound, as detailed in the supplementary information of the foundational research, involves a multi-step process. While the full, unabridged protocol from the supplementary materials is recommended for precise replication, a representative synthetic scheme is outlined below. The general approach for synthesizing similar 5-arylthiophene-2-carboxylic acids often involves a Suzuki or Stille coupling to form the carbon-carbon bond between the thiophene and phenyl rings, followed by saponification of an ester to yield the carboxylic acid.

Representative Synthesis Scheme:

-

Preparation of a suitable thiophene precursor: This typically involves bromination or boronic acid/ester formation at the 5-position of a thiophene-2-carboxylate ester.

-

Preparation of the benzyloxy-phenyl coupling partner: This involves protecting the hydroxyl group of 4-hydroxyphenylboronic acid or a similar precursor with a benzyl group.

-

Palladium-catalyzed cross-coupling: The thiophene precursor and the benzyloxy-phenyl partner are reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water).

-

Saponification: The resulting ester is hydrolyzed using a base such as sodium hydroxide or lithium hydroxide in a mixture of solvents like THF, methanol, and water to yield the final carboxylic acid product, this compound.

Note: For the exact reagents, reaction conditions, and purification methods, consulting the supplementary information of the primary literature is essential.

Gal4-Nurr1 Hybrid Reporter Gene Assay

This assay is a cornerstone for quantifying the agonist activity of compounds on the Nurr1 LBD.

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.

Protocol:

-

Cell Seeding: HEK293T cells are seeded in 96-well plates at a density that allows for ~70-80% confluency at the time of transfection.

-

Transfection: Cells are transiently co-transfected with two plasmids:

-

An expression vector encoding a fusion protein of the Gal4 DNA-binding domain (DBD) and the human Nurr1 LBD.

-

A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).

-

A constitutively expressed Renilla luciferase plasmid can be included for normalization of transfection efficiency.

-

Lipofectamine-based reagents are commonly used for transfection.

-

-

Compound Treatment: Following an incubation period to allow for plasmid expression (typically 24 hours), the cells are treated with varying concentrations of this compound or vehicle control (e.g., DMSO).

-

Luciferase Assay: After a further incubation period (e.g., 24 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer and a suitable luciferase assay kit.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal (if applicable) and the fold activation relative to the vehicle control is calculated. The EC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve.

Isothermal Titration Calorimetry (ITC)

ITC is employed to directly measure the binding affinity of this compound to the Nurr1 LBD.

Protocol:

-

Protein Preparation: Recombinant human Nurr1 LBD is expressed and purified. The protein is dialyzed extensively against the ITC buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Ligand Preparation: this compound is dissolved in the same ITC buffer to the desired concentration. A small amount of DMSO may be used for initial solubilization, with the final concentration kept low (e.g., <1%) and matched in the protein solution.

-

ITC Experiment:

-

The sample cell of the calorimeter is filled with the Nurr1 LBD solution (e.g., 10-20 µM).

-

The injection syringe is filled with the this compound solution (e.g., 100-200 µM).

-

A series of small injections of the agonist solution into the protein solution is performed at a constant temperature (e.g., 25°C).

-

The heat change associated with each injection is measured.

-

-

Data Analysis: The raw ITC data is integrated to obtain the heat change per injection. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Gene Expression Analysis in T98G Cells

This experiment validates the agonist's ability to induce the expression of known Nurr1 target genes in a relevant cell type.

Cell Line: Human glioblastoma T98G cells.

Protocol:

-

Cell Culture and Treatment: T98G cells are cultured in appropriate media and seeded in multi-well plates. Once attached, the cells are treated with this compound at various concentrations or a vehicle control for a specified period (e.g., 24 hours).

-

RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

-

Quantitative PCR (qPCR): The expression levels of the target genes (TH and VMAT2) and a housekeeping gene (e.g., GAPDH or ACTB) are quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probes.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the expression in agonist-treated cells to that in vehicle-treated cells.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of Nurr1 and a generalized workflow for the identification and characterization of novel Nurr1 agonists like compound 7.

Caption: this compound Signaling Pathway.

Caption: Workflow for this compound Discovery.

References

Methodological & Application

Application Notes and Protocols for Nurr1 Agagonist 7 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation, storage, and handling of a Dimethyl Sulfoxide (DMSO) stock solution of Nurr1 agonist 7. These guidelines are intended to ensure the stability, and effective use of the compound in various research applications.

Introduction to this compound

Nurr1 (Nuclear receptor related 1 protein), also known as NR4A2, is a crucial transcription factor involved in the development, maintenance, and survival of dopaminergic neurons.[1][2] Its dysregulation has been implicated in neurodegenerative diseases such as Parkinson's disease.[2][3] Nurr1 agonists are compounds that activate this receptor, holding therapeutic potential for these conditions.[1]

This compound, also referred to as compound 110, is a potent activator of Nurr1 with an EC50 value of 0.12 μM. Due to its hydrophobic nature, it is readily soluble in DMSO, making this the solvent of choice for preparing concentrated stock solutions for in vitro and in vivo studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 284.35 g/mol | |

| EC50 | 0.12 µM | |

| Solubility in DMSO | ≥ 125 mg/mL (439.60 mM) | |

| Recommended Storage (Powder) | -20°C for 3 years, 4°C for 2 years | |

| Recommended Storage (DMSO Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light) |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or foil-wrapped microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.

-

Pre-preparation: Ensure the workspace is clean and sterile. Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation. It is highly recommended to use a fresh, unopened bottle of anhydrous DMSO to ensure its hygroscopic nature does not impact solubility.

-

Weighing the Compound: Accurately weigh 2.8435 mg of this compound powder using a calibrated analytical balance.

-

Dissolving the Compound: Transfer the weighed powder to a sterile amber or foil-wrapped tube. Add 1 mL of anhydrous DMSO to the tube.

-

Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure no particulates are present.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Always protect the solution from light.

Preparation of Working Solutions

For cell-based assays, the concentrated DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium.

-

Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform intermediate dilutions to avoid precipitation of the compound.

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is less than 0.5%, with 0.1% being preferable, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Visualizations

Nurr1 Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving the activation of Nurr1.

Caption: Simplified Nurr1 signaling pathway upon activation by an agonist.

Experimental Workflow for Stock Solution Preparation

The diagram below outlines the key steps for preparing the this compound stock solution.

Caption: Workflow for preparing this compound stock solution in DMSO.

References

Application Notes and Protocols for Nurr1 Agonist 7

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Nurr1 agonist 7, a potent activator of the nuclear receptor-related 1 protein (Nurr1). These guidelines are intended to assist researchers in the effective application of this compound in various experimental settings, from in vitro cell-based assays to in vivo studies.

Product Information and Purchasing

This compound, also known as compound 110, is a small molecule agonist of Nurr1 with a reported EC50 value of 0.12 µM.[1] It is a valuable tool for investigating the therapeutic potential of Nurr1 activation in neurodegenerative diseases, particularly Parkinson's disease.

Table 1: Supplier and Purchasing Information for this compound

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | CAS Number |

| Axon Medchem | Axon 4308 | >99% | 10 mg, 50 mg | $132 (10 mg), $506 (50 mg) | 228707-95-7 |

| MedchemExpress | HY-149607 | >99% | 10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg | Varies by quantity | 228707-95-7 |

| BOC Sciences | 228707-95-7 | Not specified | Not specified | Request a quote | 228707-95-7 |

| Cenmed | C007B-660777 | ≥99% | 10 mg | $544.06 | 228707-95-7 |

Chemical and Physical Properties:

-

Solubility: Soluble in DMSO, ethanol, and 0.1N NaOH (aq).

-

Storage: Store at 4°C for short-term and -20°C or -80°C for long-term storage, protected from light. Stock solutions can be stored at -80°C for up to 6 months.

Biological Activity and Quantitative Data

This compound is a potent and selective activator of Nurr1. Its biological activity has been characterized in various assays. For comparison, data for other relevant Nurr1 agonists are also provided.

Table 2: In Vitro Activity of this compound and Other Nurr1 Agonists

| Compound | Target | Assay | EC50 | Kd | Reference |

| This compound | Nurr1 | Luciferase Reporter Assay | 0.12 µM | - | |

| Nurr1 agonist 2 | Nurr1 | Luciferase Reporter Assay | 0.07 µM | 0.14 µM | |

| 4A7C-301 | Nurr1 | Reporter Assay (Nurr1-LBD) | 6.53 µM | - | |

| 4A7C-301 | Nurr1 | Reporter Assay (full-length) | 50-70 µM | - | |

| Amodiaquine | Nurr1 | Reporter Assay | ~20 µM | - | |

| Chloroquine | Nurr1 | Reporter Assay | ~50 µM | - |

Signaling Pathways and Experimental Workflows

Nurr1 Signaling Pathway

Nurr1 is a nuclear receptor that plays a critical role in the development, maintenance, and protection of midbrain dopaminergic neurons. Its activity is modulated by various signaling pathways and it can function as a monomer, homodimer, or heterodimer with RXR to regulate gene expression.

Caption: Nurr1 Signaling Pathway.

Experimental Workflow: In Vitro Characterization

The following workflow outlines the key steps for characterizing the in vitro activity of this compound.

Caption: In Vitro Characterization Workflow.

Experimental Protocols

Protocol 1: Nurr1 Luciferase Reporter Gene Assay

This protocol is for determining the potency (EC50) of this compound in activating Nurr1-mediated transcription.

Materials:

-

HEK293T or SK-N-BE(2)C cells

-

DMEM high glucose medium with 10% FBS, penicillin/streptomycin

-

Opti-MEM

-

Lipofectamine LTX

-

pFA-CMV-hNurr1-LBD (expression vector for Gal4-Nurr1 LBD fusion protein)

-

pFR-Luc (Gal4 upstream activation sequence driving luciferase expression)

-

pRL-SV40 (Renilla luciferase control vector)

-

This compound

-

Dual-Glo Luciferase Assay System

-

96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T or SK-N-BE(2)C cells in 96-well plates at a density of 3 x 10⁴ cells/well in DMEM complete medium and incubate for 24 hours.

-

Transfection:

-